2-Chloro-2,2-difluoroethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2,2-difluoroethan-1-amine is an organic compound with the molecular formula C2H4ClF2N It is a derivative of ethanamine, where two hydrogen atoms are replaced by chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2,2-difluoroethan-1-amine typically involves the reaction of 2,2-difluoroethylamine with a chlorinating agent. One common method is the reaction of 2,2-difluoroethylamine with thionyl chloride (SOCl2) under controlled conditions to introduce the chlorine atom.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions are carefully monitored to ensure the safety and efficiency of the process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) can be used in substitution reactions. The reactions are typically carried out in aqueous or alcoholic solutions at moderate temperatures.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used, although the reaction conditions need to be carefully controlled to avoid over-oxidation.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products such as 2,2-difluoroethan-1-amine or 2-hydroxy-2,2-difluoroethane can be formed.
Oxidation Products: Oxidation can lead to the formation of difluoroacetic acid derivatives.
Scientific Research Applications
2-Chloro-2,2-difluoroethan-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways involving halogenated amines.
Medicine: Research is ongoing to explore its potential as a precursor for the development of new drugs with improved efficacy and reduced side effects.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Chloro-2,2-difluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance its binding affinity and selectivity towards these targets. The compound can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects or chemical transformations.
Comparison with Similar Compounds
2,2-Difluoroethan-1-amine: Lacks the chlorine atom, resulting in different chemical reactivity and applications.
2-Chloroethan-1-amine:
Uniqueness: 2-Chloro-2,2-difluoroethan-1-amine is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
758638-01-6 |
---|---|
Molecular Formula |
C2H4ClF2N |
Molecular Weight |
115.51 g/mol |
IUPAC Name |
2-chloro-2,2-difluoroethanamine |
InChI |
InChI=1S/C2H4ClF2N/c3-2(4,5)1-6/h1,6H2 |
InChI Key |
SAOIWALCPKHWQI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(F)(F)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.